

# (2S)-SB02024: A Technical Guide to its Selectivity and Potency Against VPS34

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

(2S)-SB02024 is a potent and selective small molecule inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34). As a critical regulator of the initiation of autophagy and endosomal trafficking, VPS34 has emerged as a promising therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of the selectivity and potency of (2S)-SB02024 against VPS34, detailed experimental protocols for its characterization, and visualization of the key signaling pathways it modulates.

# Potency and Selectivity of (2S)-SB02024

**(2S)-SB02024** demonstrates high potency against VPS34 in both biochemical and cellular assays. Its selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action.

## **Quantitative Potency Data**

The inhibitory activity of **(2S)-SB02024** has been quantified using multiple assay formats, revealing nanomolar potency.



| Assay Type                  | Target | IC50 (nM) | Cell<br>Line/System | Reference |
|-----------------------------|--------|-----------|---------------------|-----------|
| Biochemical<br>(FRET-based) | VPS34  | 5         | Recombinant         | [1]       |
| Cellular<br>(NanoBRET™)     | VPS34  | 5.7       | HEK293T             | [1]       |

# **Selectivity Profile**

The design of SB02024 leverages unique features within the ATP-binding pocket of VPS34, specifically targeting the M682 and F684 residues, which contributes to its high selectivity over other lipid kinase family members[1]. While comprehensive quantitative data from a broad kinase panel is often presented in supplementary materials of publications, the available literature emphasizes its greater selectivity versus other lipid kinase family members[1]. A sequence alignment of the kinase domains of human PI3K isoforms highlights the structural basis for this selectivity[2].

# **Experimental Protocols**

Detailed methodologies are essential for the accurate assessment of kinase inhibitors. The following sections describe the key experimental protocols used to characterize the potency and target engagement of **(2S)-SB02024**.

# Biochemical Potency Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

TR-FRET assays are a common method for determining the biochemical potency of kinase inhibitors. The LanthaScreen<sup>TM</sup> and ADP-Glo<sup>TM</sup> assays are examples of such platforms.

Principle: These assays measure the inhibition of kinase activity by quantifying either the phosphorylation of a substrate or the amount of ADP produced. In a competitive binding format (like LanthaScreen™ Eu Kinase Binding Assay), a fluorescently labeled tracer that binds to the kinase's ATP pocket is displaced by the inhibitor, leading to a decrease in the FRET signal[3][4] [5]. In an activity assay (like ADP-Glo™), the amount of ADP produced in the kinase reaction is

## Foundational & Exploratory





quantified via a luciferase-based reaction, where a decrease in signal corresponds to inhibition of the kinase[6][7].

Generalized Protocol (adapted from LanthaScreen™ and ADP-Glo™ methodologies):

- Compound Preparation: Prepare a serial dilution of (2S)-SB02024 in DMSO and then dilute
  to the final concentration in the appropriate kinase assay buffer.
- Kinase Reaction Setup: In a 384-well plate, add the diluted (2S)-SB02024 or vehicle control.
- Add the VPS34 enzyme and the lipid substrate (e.g., phosphatidylinositol).
- Initiation: Start the reaction by adding a solution containing ATP at a concentration near its Km for VPS34.
- Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
- Detection (ADP-Glo<sup>™</sup> method):
  - Add ADP-Glo<sup>™</sup> Reagent to terminate the kinase reaction and deplete the remaining ATP.
     Incubate for 40 minutes.
  - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
     Incubate for 30-60 minutes.
- Detection (TR-FRET method):
  - Add a stop solution containing EDTA and a terbium- or europium-labeled antibody that recognizes the phosphorylated substrate or a fluorescent tracer that binds to the kinase.
  - Incubate for at least 30-60 minutes to allow for antibody binding or tracer displacement.
- Data Acquisition: Read the plate on a suitable plate reader (luminometer for ADP-Glo<sup>™</sup>, TR-FRET capable reader for LanthaScreen<sup>™</sup>).
- Data Analysis: Calculate the percent inhibition for each concentration of (2S)-SB02024 and determine the IC50 value by fitting the data to a dose-response curve.



## Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay measures the binding of a compound to its target protein within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (VPS34-NanoLuc®) and a fluorescently labeled tracer that binds to the target. A test compound, like **(2S)-SB02024**, competes with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.

Detailed Protocol (adherent format):

- Cell Seeding (Day 1):
  - Transfect HEK293T cells with a vector encoding the VPS34-NanoLuc® fusion protein.
  - Seed the transfected cells into a white, tissue-culture treated 96-well or 384-well plate and incubate overnight.
- Assay (Day 2):
  - Prepare serial dilutions of (2S)-SB02024 in Opti-MEM® I Reduced Serum Medium.
  - Prepare the NanoBRET™ Tracer solution in the same medium.
  - Add the tracer and the test compound to the cells.
  - Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
  - Equilibrate the plate to room temperature for approximately 15 minutes.
- Signal Detection:
  - Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution in Opti-MEM®.
  - Add this solution to the wells.



- Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
- Data Analysis:
  - Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
  - Determine the IC50 value by plotting the NanoBRET™ ratio against the concentration of (2S)-SB02024 and fitting to a dose-response curve.

# In Vivo Pharmacodynamic Assay (GFP-2xFYVE Puncta Quantification)

This assay measures the pharmacodynamic effect of **(2S)-SB02024** by quantifying the inhibition of VPS34 activity in vivo.

Principle: The FYVE domain specifically binds to phosphatidylinositol 3-phosphate (PI(3)P), the product of VPS34 kinase activity. A reporter construct consisting of two tandem FYVE domains fused to Green Fluorescent Protein (GFP-2xFYVE) localizes to PI(3)P-rich regions on endosomes and autophagosomes, appearing as fluorescent puncta. Inhibition of VPS34 by (2S)-SB02024 reduces PI(3)P levels, leading to a decrease in the number and intensity of GFP-2xFYVE puncta.

#### **Experimental Workflow:**

- Animal Model: Use tumor-bearing mice with cells stably expressing the GFP-2xFYVE reporter (e.g., H1299-GFP-2xFYVE xenografts)[2].
- Compound Administration: Administer (2S)-SB02024 orally to the mice at desired doses[8].
- Tissue Collection: At various time points after administration, collect tumor tissue.
- Immunohistochemistry:
  - Fix, embed, and section the tumor tissue.
  - Perform immunohistochemical staining using an anti-GFP antibody.



- · Imaging and Quantification:
  - Acquire images of the stained tissue sections using a fluorescence microscope.
  - Quantify the number and intensity of GFP-positive puncta per cell or per area using image analysis software.
- Data Analysis: Compare the quantification of GFP-2xFYVE puncta in treated versus vehicle control groups to determine the extent and duration of VPS34 inhibition in vivo.

# **Signaling Pathways and Visualizations**

**(2S)-SB02024** impacts several critical cellular signaling pathways through its inhibition of VPS34.

# **VPS34** in Autophagy and Endosomal Trafficking

VPS34 exists in two main complexes with distinct functions: Complex I (containing ATG14L) is essential for the initiation of autophagy, while Complex II (containing UVRAG) is involved in the endosomal sorting pathway.





Click to download full resolution via product page

Caption: VPS34 forms two distinct complexes regulating autophagy and endosomal trafficking.



## Inhibition of VPS34 by (2S)-SB02024

**(2S)-SB02024** acts as an ATP-competitive inhibitor, blocking the catalytic activity of VPS34 and thereby preventing the production of PI(3)P.



Click to download full resolution via product page

Caption: (2S)-SB02024 competitively inhibits the ATP-binding site of VPS34.

## **VPS34 Inhibition and cGAS-STING Pathway Activation**

Inhibition of VPS34 has been shown to activate the cGAS-STING pathway, a key component of the innate immune system, leading to an anti-tumor immune response.





Click to download full resolution via product page

Caption: Inhibition of VPS34-mediated autophagy leads to cGAS-STING pathway activation.



### Conclusion

(2S)-SB02024 is a valuable research tool and a potential therapeutic agent due to its high potency and selectivity for VPS34. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound, facilitating further investigation into its mechanism of action and therapeutic applications. The ability of (2S)-SB02024 to modulate fundamental cellular processes such as autophagy and to stimulate anti-tumor immunity underscores the importance of continued research in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. promega.com [promega.com]
- 2. Combining VPS34 inhibitors with STING agonists enhances type I interferon signaling and anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [(2S)-SB02024: A Technical Guide to its Selectivity and Potency Against VPS34]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6233176#2s-sb02024-selectivity-and-potency-against-vps34]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com